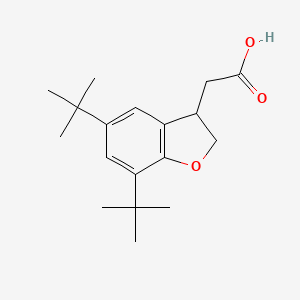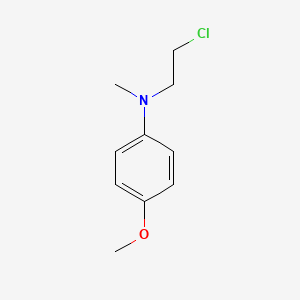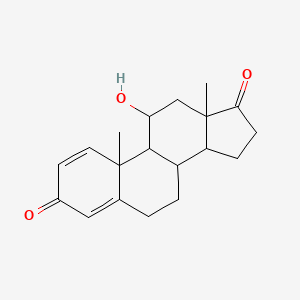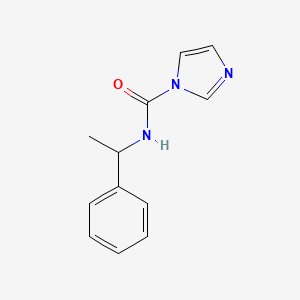
(2R,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is a chiral quinuclidine derivative with a hydroxymethyl group at the second position and an ethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinuclidine derivative.
Hydroxymethylation: The hydroxymethyl group is introduced at the second position using formaldehyde and a base such as sodium hydroxide.
Ethylation: The ethyl group is introduced at the fifth position using ethyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized quinuclidine derivatives.
Scientific Research Applications
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions due to its unique stereochemistry.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the quinuclidine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S,5R)-2-Hydroxymethyl-5-methylquinuclidine: Similar structure but with a methyl group instead of an ethyl group.
(2S,4S,5R)-2-Hydroxymethyl-5-propylquinuclidine: Similar structure but with a propyl group instead of an ethyl group.
(2S,4S,5R)-2-Hydroxymethyl-5-isobutylquinuclidine: Similar structure but with an isobutyl group instead of an ethyl group.
Uniqueness
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is unique due to its specific stereochemistry and the presence of both hydroxymethyl and ethyl groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
219794-81-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h8-10,12H,2-7H2,1H3 |
InChI Key |
CWZWBZXPEJJRSS-UHFFFAOYSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2CO |
Canonical SMILES |
CCC1CN2CCC1CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


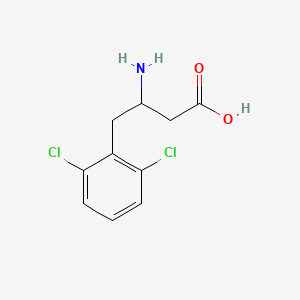
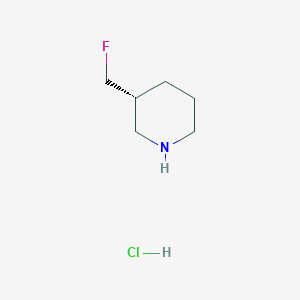
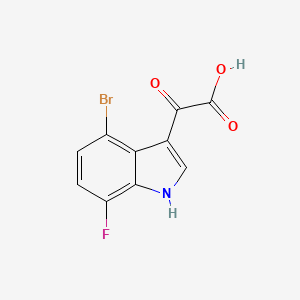
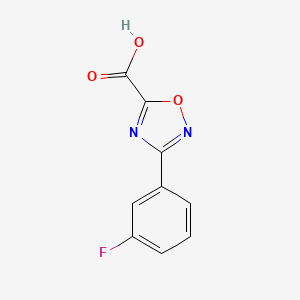
![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)
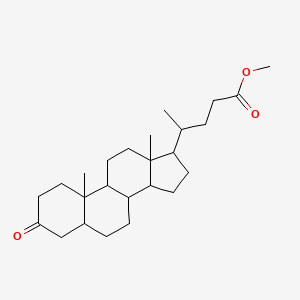
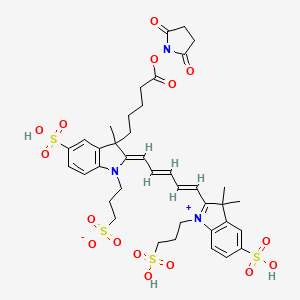
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)
![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)

